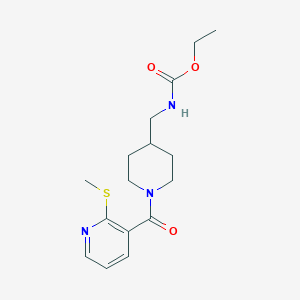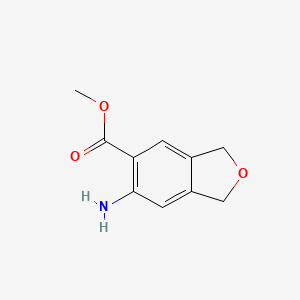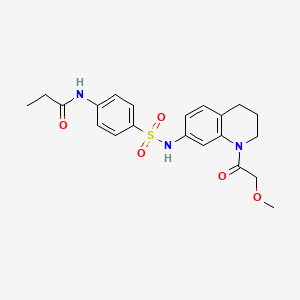![molecular formula C17H13NO3 B2850222 1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1036565-76-0](/img/structure/B2850222.png)
1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a naphthalene moiety fused with a pyridine ring, making it a significant molecule in various chemical and biological research fields.
准备方法
The synthesis of 1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthalene derivatives with pyridine carboxylic acids under controlled conditions. Industrial production methods often employ catalysts to enhance the reaction efficiency and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the purity and stability of the final product .
化学反应分析
1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学研究应用
1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds also feature a fused ring structure and exhibit various biological activities.
Pyrazolo[3,4-b]pyridines: These compounds are known for their biomedical applications and structural similarity to purine bases. The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties
属性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-6-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-16-9-8-14(17(20)21)11-18(16)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWLHNDBIKOZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=CC3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B2850141.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea](/img/structure/B2850142.png)
![1-methyl-2-(propan-2-yl)-4-{[3-(thiophen-3-yl)pyrrolidin-1-yl]sulfonyl}-1H-imidazole](/img/structure/B2850145.png)


![N-tert-butyl-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B2850149.png)
![N-isopropylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2850150.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2850153.png)




